molecular formula C16H15N3 B14411051 1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl- CAS No. 85303-92-0

1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl-

Cat. No.: B14411051
CAS No.: 85303-92-0
M. Wt: 249.31 g/mol
InChI Key: ARXYGSGAEPXPFF-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 2,5-dimethylphenyl group and a phenyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl- can be achieved through various methods. One common approach involves the reaction of hydrazones with nitriles via a formal [3+2] cycloaddition. This reaction sequence includes C-chlorination, nucleophilic addition, cyclization, and dealkylation . Another method involves the Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazole ring or the substituents attached to it.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,4-Triazole, 3-(2,5-dimethylphenyl)-5-phenyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both 2,5-dimethylphenyl and phenyl groups provides a distinct set of properties compared to other triazole derivatives.

Properties

CAS No.

85303-92-0

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)-3-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C16H15N3/c1-11-8-9-12(2)14(10-11)16-17-15(18-19-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18,19)

InChI Key

ARXYGSGAEPXPFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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